7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzo[b][1]benzosilin-10-one
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Overview
Description
7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzobbenzosilin-10-one is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzobbenzosilin-10-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,5-dimethyl-1,3-cyclohexanedione and appropriate amines.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.
Cyclization: The intermediate undergoes cyclization to form the benzosilin core structure.
Functional Group Modification:
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the allyl and diallylamino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzosilin derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: Incorporated into polymers to enhance their mechanical and thermal properties.
Biology
Biological Probes: Used in the development of fluorescent probes for imaging applications.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.
Industry
Coatings: Used in the formulation of advanced coatings with improved durability and resistance.
Electronics: Applied in the development of organic semiconductors for electronic devices.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the application:
Molecular Targets: It can interact with specific proteins or enzymes, altering their activity.
Pathways Involved: In medicinal applications, it may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzobbenzosilin-9-one
- 7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzobbenzosilin-11-one
Uniqueness
- Structural Differences : The position of functional groups and the presence of specific substituents make 7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzobbenzosilin-10-one unique.
- Chemical Properties : Its unique structure imparts distinct chemical properties, such as reactivity and stability, which are advantageous in certain applications.
bbenzosilin-10-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[bis(prop-2-enyl)amino]-5,5-dimethyl-7-[methyl(prop-2-enyl)amino]benzo[b][1]benzosilin-10-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2OSi/c1-7-14-26(4)19-10-12-21-23(17-19)29(5,6)24-18-20(11-13-22(24)25(21)28)27(15-8-2)16-9-3/h7-13,17-18H,1-3,14-16H2,4-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTHAPNBIVETOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)C1=CC2=C(C=C1)C(=O)C3=C([Si]2(C)C)C=C(C=C3)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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